N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclopentanamine;oxalic acid
Overview
Description
N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclopentanamine;oxalic acid is a complex organic compound with a molecular formula of C16H21NO2. This compound is known for its unique structural features, which include a methoxyphenoxy group and a cyclopentanamine moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclopentanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyphenol with but-2-yne-1,4-diol to form 4-(4-methoxyphenoxy)but-2-yne. This intermediate is then reacted with cyclopentanamine under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclopentanamine may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for the substitution of the methoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of halogenated derivatives.
Scientific Research Applications
N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclopentanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)butyric acid
- N-[4-(4-Methoxyphenoxy)-2-buty n-1-yl]cyclopentanamine
Uniqueness
N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclopentanamine stands out due to its unique structural features, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
N-[4-(4-methoxyphenoxy)but-2-ynyl]cyclopentanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.C2H2O4/c1-18-15-8-10-16(11-9-15)19-13-5-4-12-17-14-6-2-3-7-14;3-1(4)2(5)6/h8-11,14,17H,2-3,6-7,12-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIQMZMOPRJQEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#CCNC2CCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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